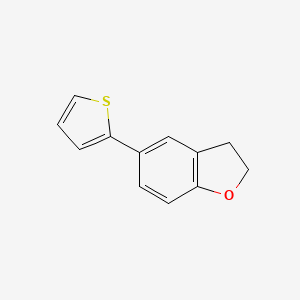
5-thiophen-2-yl-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-thiophen-2-yl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a benzofuran moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-thiophen-2-yl-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-3-(2,3-dihydrobenzofuran-5-yl)thiophene with a palladium catalyst can yield the desired compound. Another approach involves the use of sulfur and alkynes in the presence of a base to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-thiophen-2-yl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring.
Scientific Research Applications
5-thiophen-2-yl-2,3-dihydro-1-benzofuran has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 5-thiophen-2-yl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b]thiophene
- Benzo[b]thiophene
- 2,3-Dihydrobenzofuran
Uniqueness
5-thiophen-2-yl-2,3-dihydro-1-benzofuran is unique due to its fused ring system, which combines the properties of both benzofuran and thiophene. This structural feature imparts distinct electronic and chemical properties, making it valuable for various applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
5-thiophen-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C12H10OS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-4,7-8H,5-6H2 |
InChI Key |
ZKASLGZGODKVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














